N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide involves the reaction of benzene-1,3,5-tricarboxylic acid with 4-dodecylhexadecylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide primarily undergoes substitution reactions due to the presence of amide groups . It can also participate in hydrogen bonding and self-assembly processes .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include DCC, dichloromethane, and various amines . The reactions are typically carried out under mild conditions to preserve the integrity of the lipid-like structure.
Major Products
The major products formed from reactions involving this compound are typically amide derivatives and self-assembled nanostructures .
Scientific Research Applications
N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex lipid-like molecules.
Biology: Facilitates the delivery of mRNA and CRISPR/Cas9 systems into cells.
Medicine: Potential applications in gene therapy and drug delivery systems.
Industry: Used in the development of nanomaterials and self-assembling systems.
Mechanism of Action
The mechanism of action of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide involves its ability to form ionizable lipid-like structures that can encapsulate and deliver genetic material . The compound interacts with cellular membranes, facilitating the uptake of mRNA and CRISPR/Cas9 systems into cells . The molecular targets include various cellular pathways involved in gene expression and regulation .
Comparison with Similar Compounds
N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide is unique due to its specific lipid-like structure and its ability to form stable self-assembled nanostructures . Similar compounds include:
TT3: Another ionizable lipid material used for mRNA and CRISPR/Cas9 delivery.
CTK7A: A compound with similar lipid-like properties used in gene delivery.
HIF-2α-IN-8: A lipid-like compound used in various biomedical applications.
These compounds share similar properties but differ in their specific applications and structural features .
Properties
Molecular Formula |
C93H177N3O3 |
---|---|
Molecular Weight |
1385.4 g/mol |
IUPAC Name |
1-N,3-N,5-N-tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C93H177N3O3/c1-7-13-19-25-31-37-43-49-55-61-70-85(71-62-56-50-44-38-32-26-20-14-8-2)76-67-79-94-91(97)88-82-89(92(98)95-80-68-77-86(72-63-57-51-45-39-33-27-21-15-9-3)73-64-58-52-46-40-34-28-22-16-10-4)84-90(83-88)93(99)96-81-69-78-87(74-65-59-53-47-41-35-29-23-17-11-5)75-66-60-54-48-42-36-30-24-18-12-6/h82-87H,7-81H2,1-6H3,(H,94,97)(H,95,98)(H,96,99) |
InChI Key |
DQAMJJULADYTQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCCCC)CCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCC(CCCCCCCCCCCC)CCCCCCCCCCCC)C(=O)NCCCC(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
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